Dianicline

Vue d'ensemble

Description

La Dianicline est un composé qui agit comme agoniste partiel aux récepteurs neuronaux nicotiniques de l'acétylcholine, ciblant spécifiquement le sous-type α4β2. Elle a été développée par Sanofi-Aventis et est principalement étudiée pour son utilisation potentielle dans le sevrage tabagique . La this compound est similaire à d'autres composés comme la varénicline et la cytisine, qui sont également utilisés pour le sevrage tabagique .

Méthodes De Préparation

Les voies de synthèse de la Dianicline impliquent la formation de sa structure de base, qui est un composé hétérocyclique ponté. La préparation comprend généralement les étapes suivantes :

Formation du noyau pyranopyridine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Fonctionnalisation : Introduction de groupes fonctionnels sur la structure de base pour obtenir les propriétés pharmacologiques souhaitées.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour garantir une pureté élevée.

Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir la possibilité de mise à l'échelle et la rentabilité.

Analyse Des Réactions Chimiques

La Dianicline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la this compound.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent être utilisées pour introduire différents substituants sur la structure de base.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

4. Applications de recherche scientifique

La this compound a été largement étudiée pour son potentiel dans le sevrage tabagique. Elle agit comme un agoniste partiel aux récepteurs nicotiniques de l'acétylcholine α4β2, qui sont impliqués dans la dépendance à la nicotine . En activant partiellement ces récepteurs, la this compound contribue à réduire les envies et les symptômes de sevrage associés au sevrage tabagique . De plus, sa sélectivité pour le sous-type α4β2 en fait un outil précieux dans la recherche neuropharmacologique pour étudier le rôle de ces récepteurs dans divers processus neurologiques .

5. Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs nicotiniques de l'acétylcholine α4β2 dans le cerveau. En tant qu'agoniste partiel, elle active ces récepteurs dans une moindre mesure que la nicotine, réduisant ainsi les effets gratifiants du tabagisme et atténuant les symptômes de sevrage . Ce mécanisme aide les individus à réduire leur dépendance à la nicotine et soutient les efforts de sevrage tabagique .

Applications De Recherche Scientifique

Pharmacological Profile

Dianicline functions as a partial agonist at the α4β2 nicotinic acetylcholine receptors, similar to other compounds like varenicline and cytisine. Its pharmacological properties include:

- Binding Affinity : this compound exhibits varying binding affinities across different nicotinic receptor subtypes, which influences its efficacy as a therapeutic agent .

- Functional Potency : Compared to varenicline, this compound shows weaker functional potency at α4β2 nAChRs, which may explain its limited clinical efficacy in smoking cessation trials .

Smoking Cessation

This compound has been primarily studied for its role in aiding smoking cessation. In a randomized, double-blind trial involving 602 smokers, the following results were observed:

- Abstinence Rates : For weeks 4-7, the abstinence rate was 24.0% for this compound versus 20.5% for placebo (odds ratio 1.22). For weeks 4-26, rates were 16.7% for this compound compared to 13.9% for placebo (odds ratio 1.24) .

- Craving Reduction : this compound significantly reduced self-reported cravings and nicotine withdrawal symptoms during the initial treatment phase .

Despite these findings, this compound did not sustain increased abstinence rates beyond the initial treatment phase, indicating a need for further research into its long-term efficacy .

Comparative Efficacy

A comparative analysis of various nicotinic agonists highlights the relative performance of this compound against other smoking cessation aids:

| Drug | Abstinence Rate (Weeks 4-7) | Odds Ratio | Craving Reduction |

|---|---|---|---|

| This compound | 24.0% | 1.22 | Yes |

| Varenicline | Higher than this compound | Superior | Yes |

| Cytisine | Lower than this compound | Inferior | Variable |

This table illustrates that while this compound shows some effectiveness, it is generally outperformed by varenicline and cytisine in terms of sustained abstinence rates .

Mechanistic Insights

This compound’s mechanism of action involves modulation of dopaminergic pathways through its interaction with nicotinic receptors. This modulation is crucial in understanding its potential applications beyond smoking cessation:

- Neurotransmitter Release : The activation of α4β2 nAChRs by this compound influences dopamine release in the mesolimbic pathway, which is associated with reward and addiction behaviors .

- Potential for Other Disorders : Given its receptor profile, there is ongoing interest in exploring this compound’s effects on other conditions such as anxiety disorders and cognitive impairments related to nicotine withdrawal .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Short-Term Efficacy Study : A study involving participants who received this compound showed significant reductions in withdrawal symptoms during the first three weeks of treatment compared to placebo groups .

- Longitudinal Follow-Up : Follow-up studies indicated that while initial craving reduction was notable, long-term abstinence rates did not significantly differ from placebo after treatment cessation, highlighting the need for combination therapies or adjunctive treatments to enhance efficacy .

Mécanisme D'action

Dianicline exerts its effects by binding to the α4β2 nicotinic acetylcholine receptors in the brain. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking and alleviating withdrawal symptoms . This mechanism helps individuals reduce their dependence on nicotine and supports smoking cessation efforts .

Comparaison Avec Des Composés Similaires

La Dianicline est similaire à d'autres composés comme la varénicline et la cytisine, qui ciblent également les récepteurs nicotiniques de l'acétylcholine α4β2 . La this compound est unique en termes d'affinité de liaison spécifique et d'activité d'agoniste partiel, ce qui peut entraîner un profil d'effets secondaires et une efficacité différents . Alors que la varénicline est largement utilisée et étudiée, la cytisine est principalement utilisée en Europe de l'Est et n'a pas été aussi largement étudiée .

Composés similaires

Varénicline : Un autre agoniste partiel du récepteur nicotinique de l'acétylcholine α4β2 utilisé pour le sevrage tabagique.

Activité Biologique

Dianicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential as a smoking cessation aid. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and comparative studies with other nAChR agonists.

This compound functions primarily as a partial agonist at the α4β2 nAChRs, similar to varenicline and cytisine. Its mechanism involves binding to these receptors, which can lead to a moderate activation and subsequent desensitization of the receptor. However, studies indicate that this compound has a lower functional potency compared to varenicline, which may contribute to its limited clinical effectiveness in promoting smoking cessation .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key findings include:

- Plasma Protein Binding : this compound exhibits a high unbound fraction in plasma (0.95) but lower brain penetration compared to varenicline (0.44 for brain unbound) .

- Absorption and Distribution : In animal models, this compound showed moderate brain exposure, which may limit its efficacy at the receptor sites within the central nervous system .

Table 1: Pharmacokinetic Parameters of this compound vs. Other nAChR Agonists

| Parameter | This compound | Varenicline | Cytisine |

|---|---|---|---|

| Plasma Unbound Fraction (fu) | 0.95 | 0.55 | 1.00 |

| Brain Unbound Fraction (fu) | 0.44 | 0.67 | 1.00 |

| AUC (Plasma) | 448 h·ng/mL | 397 h·ng/mL | 702 h·ng/mL |

| AUC (Brain) | 176 h·ng/mL | 1570 h·ng/mL | 80 h·ng/mL |

3. Clinical Efficacy

This compound was evaluated in a randomized, double-blind clinical trial involving 602 smokers over a period of seven weeks, followed by a 19-week follow-up phase. The results indicated:

- Abstinence Rates : The continuous abstinence rates were not significantly different from placebo: 24% for this compound versus 20% for placebo during Weeks 4-7 (odds ratio 1.22; p = .307) and 16.7% versus 13.9% during Weeks 4-26 (odds ratio 1.24; p = .366) .

- Craving Reduction : this compound significantly reduced cravings for cigarettes compared to placebo after seven weeks (p = .0175), indicating some effectiveness in managing withdrawal symptoms .

Table 2: Clinical Trial Outcomes for this compound

| Outcome Measure | This compound (%) | Placebo (%) | Odds Ratio (95% CI) |

|---|---|---|---|

| Abstinence Weeks 4-7 | 24 | 20 | 1.22 (0.83-1.80) |

| Abstinence Weeks 4-26 | 16.7 | 13.9 | 1.24 (0.79-1.93) |

| Reduced Cravings | Yes | No | p = .0175 |

4. Comparative Studies with Other nAChR Agonists

Comparative efficacy studies have highlighted the relative ineffectiveness of this compound compared to other smoking cessation aids like varenicline and cytisine:

- In trials involving cytisine, results showed higher efficacy in smoking cessation with a pooled risk ratio of approximately 3.98 compared to placebo, while this compound's risk ratio was only 1.20 , indicating no significant advantage over placebo .

- Varenicline consistently outperformed both this compound and cytisine in multiple studies, with a risk ratio of 2.32 for aiding smoking cessation compared to placebo .

5. Conclusion

This compound's role as a partial agonist at α4β2 nAChRs demonstrates potential for reducing cravings and withdrawal symptoms but lacks sufficient efficacy as a standalone treatment for smoking cessation when compared to more effective alternatives like varenicline and cytisine. Its pharmacokinetic properties suggest limitations in brain penetration that may hinder its clinical effectiveness.

Further research is warranted to explore combination therapies or alternative formulations that could enhance its therapeutic profile.

Propriétés

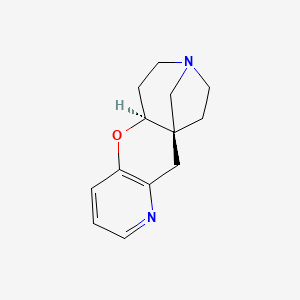

IUPAC Name |

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPRUPHAEXPGPF-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870314 | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292634-27-6 | |

| Record name | Dianicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.